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A note on the availability of data: Direct experimental data on the impact of N1-
Aminopseudouridine (N1-amΨ) on RNA secondary structure, thermodynamic stability, and

translational efficiency is not yet widely available in the published scientific literature. This guide

provides a comprehensive comparison of the well-characterized and highly relevant modified

nucleosides, Pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ), against the canonical

Uridine (U). This framework allows for an informed, prospective analysis of how N1-amΨ might

influence RNA structure and function based on its unique chemical properties.

Executive Summary
The modification of nucleosides within messenger RNA (mRNA) has become a cornerstone of

modern RNA therapeutics and vaccine development. These modifications can profoundly

influence the structural and functional properties of mRNA, leading to enhanced stability,

increased protein translation, and reduced immunogenicity. While Pseudouridine (Ψ) and N1-

methylpseudouridine (m1Ψ) are the most extensively studied and utilized uridine analogs, the

potential of other novel modifications like N1-Aminopseudouridine (N1-amΨ) is an area of

growing interest. This guide compares the known effects of Ψ and m1Ψ on RNA secondary

structure and function, providing a basis for predicting the behavior of N1-amΨ.
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The structural differences between Uridine, Pseudouridine, N1-methylpseudouridine, and the

hypothesized N1-Aminopseudouridine lay the foundation for their distinct effects on RNA

biology.

Uridine (U) Pseudouridine (Ψ) N1-methylpseudouridine (m1Ψ) N1-Aminopseudouridine (N1-amΨ) (Predicted)

Predicted Structure
(Image not available)

Click to download full resolution via product page

Caption: Chemical structures of Uridine and its analogs.

Impact on RNA Secondary Structure and Stability
The stability of RNA secondary structures, such as helices and loops, is crucial for its function.

Nucleoside modifications can alter the thermodynamics of base pairing and stacking

interactions.
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Feature Uridine (U)
Pseudouridine
(Ψ)

N1-
methylpseudo
uridine (m1Ψ)

N1-
Aminopseudo
uridine (N1-
amΨ)
(Predicted)

Key Structural

Difference

N1-C1' glycosidic

bond

C5-C1' glycosidic

bond; N1-H

donor

C5-C1' glycosidic

bond; N1-CH3

C5-C1' glycosidic

bond; N1-NH2

Hydrogen

Bonding

Standard

Watson-Crick

pairing with

Adenine.

N1-H acts as an

additional H-

bond donor,

enhancing base

pairing and

allowing wobble

pairing with G, U,

or C.[1][2]

N1-methyl group

eliminates the

extra H-bond

donor, enforcing

standard

Watson-Crick

pairing.[1][2]

N1-amino group

would act as a

new H-bond

donor, potentially

forming different

non-canonical

pairs.

Thermodynamic

Stability
Baseline stability.

Increases

thermodynamic

stability of RNA

duplexes by

enhancing base

stacking and

providing an

additional H-

bond donor.[1][3]

The stabilization

is context-

dependent.[1][2]

Further

increases duplex

stability

compared to Ψ,

likely due to

stronger stacking

interactions.[1][4]

The effect is

unknown, but the

N1-amino

group's H-

bonding potential

could influence

duplex stability in

a novel way.

Conformational

Preference

Prefers C2'-endo

sugar pucker.

Promotes a C3'-

endo sugar

pucker, which is

characteristic of

A-form RNA

helices, and

enhances local

Similar to Ψ, it

favors the C3'-

endo

conformation,

contributing to a

more rigid and

Likely to maintain

the C3'-endo

preference of the

pseudouridine

core.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11078203/
https://pubs.rsc.org/en/content/articlehtml/2024/cb/d4cb00022f
https://pmc.ncbi.nlm.nih.gov/articles/PMC11078203/
https://pubs.rsc.org/en/content/articlehtml/2024/cb/d4cb00022f
https://pmc.ncbi.nlm.nih.gov/articles/PMC11078203/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3851715/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11078203/
https://pubs.rsc.org/en/content/articlehtml/2024/cb/d4cb00022f
https://pmc.ncbi.nlm.nih.gov/articles/PMC11078203/
https://chemrxiv.org/engage/chemrxiv/article-details/644bd3936ee8e6b5ed40da38
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


base stacking.[1]

[2]

stable helical

structure.[1]

Effects on Translation and Immunogenicity
Modifications to uridine have been instrumental in overcoming the primary hurdles of mRNA

therapeutics: translational efficiency and innate immune activation.
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Feature Uridine (U)
Pseudouridine
(Ψ)

N1-
methylpseudo
uridine (m1Ψ)

N1-
Aminopseudo
uridine (N1-
amΨ)
(Predicted)

Translational

Efficiency

Baseline

translation.

Unmodified

mRNA can be

poorly translated

in vivo.

Increases

translational

capacity

compared to U.

[5]

Significantly

enhances protein

expression,

outperforming Ψ-

modified mRNA.

[6][7]

Unknown. The

interaction of the

N1-amino group

with the

ribosome would

determine its

effect on

translation.

Translational

Fidelity
High fidelity.

Can increase

misreading of

codons,

particularly stop

codons, due to

its ability to form

wobble base

pairs.[8]

Generally

maintains high

translational

fidelity,

comparable to

unmodified

mRNA.[9]

Unknown. The

potential for non-

canonical base

pairing with the

N1-amino group

could impact

translational

fidelity.

Immunogenicity

Unmodified

mRNA is

recognized by

innate immune

sensors (e.g.,

TLRs, RIG-I),

leading to an

inflammatory

response and

reduced protein

expression.[10]

[11]

Reduces innate

immune

recognition,

leading to lower

inflammatory

responses

compared to

unmodified

mRNA.[5]

Strongly

dampens the

innate immune

response, more

effectively than

Ψ.[6][7][10] This

is a key reason

for its use in

COVID-19

vaccines.[9]

Unknown. The

chemical nature

of the N1-amino

group would

determine its

interaction with

immune sensors.
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Prospective Analysis of N1-Aminopseudouridine
(N1-amΨ)
While direct experimental data is lacking, we can hypothesize the impact of an N1-amino

substitution on pseudouridine based on chemical principles:

Hydrogen Bonding: The primary amine (-NH2) at the N1 position introduces two new

hydrogen bond donors. This is a significant change from both the single N1-H donor in Ψ

and the non-donating N1-CH3 group in m1Ψ. This could allow for novel base pairing

interactions, potentially altering the secondary structure landscape of the RNA.

Base Stacking: The electronic properties of the amino group would differ from the methyl

group, which could lead to altered base stacking energies. Computational modeling has

shown that methylation can significantly increase stacking energy.[12] The effect of an amino

group would require specific theoretical and experimental investigation.

Interaction with Cellular Machinery: The N1-amino group would present a different chemical

face to the ribosome during translation and to innate immune sensors. Whether this would

be beneficial for translational fidelity and immune evasion is an open question that warrants

experimental exploration.

Experimental Protocols
Determining the impact of novel modifications like N1-amΨ requires a suite of established

experimental techniques.

In Vitro Transcription of Modified RNA
Objective: To synthesize RNA molecules containing modified nucleosides.

Methodology:

Template Preparation: A linear DNA template containing a T7 RNA polymerase promoter

upstream of the sequence of interest is generated by PCR or plasmid linearization.

Transcription Reaction: The reaction is assembled with the DNA template, T7 RNA

polymerase, and a mixture of the four ribonucleoside triphosphates (NTPs). To incorporate a
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modified nucleoside, the corresponding canonical NTP (e.g., UTP) is partially or fully

replaced with the modified NTP (e.g., N1-amΨ-TP).[5][13]

Purification: The resulting RNA is purified to remove the DNA template, unincorporated

NTPs, and enzymes. This is typically achieved through DNase treatment followed by lithium

chloride precipitation or column purification.

Quality Control: The integrity and concentration of the synthesized RNA are assessed using

gel electrophoresis and UV-Vis spectrophotometry.

RNA Secondary Structure Probing (SHAPE-MaP)
Objective: To determine the secondary structure of an RNA molecule at single-nucleotide

resolution.

Methodology:

RNA Folding: The purified RNA is folded in a buffer that mimics physiological conditions.

Chemical Modification: A SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer

Extension) reagent (e.g., 1M7) is added to the folded RNA. This reagent preferentially

acylates the 2'-hydroxyl group of flexible (typically single-stranded) nucleotides.

Reverse Transcription: The modified RNA is reverse transcribed using a fluorescently labeled

primer. The reverse transcriptase stalls or introduces a mutation at the site of modification.

Analysis: The resulting cDNA fragments are analyzed by capillary electrophoresis or next-

generation sequencing. The positions of reverse transcription stops or mutations reveal the

single-stranded regions of the RNA.

Structure Modeling: The experimental data is used as constraints to guide computational

RNA secondary structure prediction algorithms to generate a more accurate structural

model.

Visualizing Key Concepts
Workflow for RNA Secondary Structure Probing
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RNA Secondary Structure Probing Workflow

Folded RNA

Chemical Probing
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at modified sites
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Identify modified
nucleotides
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Caption: A generalized workflow for determining RNA secondary structure.
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Dampening of Innate Immune Response by Modified
Nucleosides

Innate Immune Recognition of RNA

Unmodified mRNA (U)

TLR7/8 Sensor
in Endosome

Strong Recognition

Modified mRNA (m1Ψ)

Weak/No Recognition

Signaling Cascade Reduced Activation

Inflammatory Cytokines
(e.g., IFN-α) Inhibition of Translation Efficient Translation

Click to download full resolution via product page

Caption: Modified nucleosides like m1Ψ reduce recognition by innate immune sensors.

Conclusion
The incorporation of modified nucleosides into mRNA is a powerful strategy for enhancing its

therapeutic potential. While N1-methylpseudouridine has emerged as a superior modification

for improving stability, translational efficiency, and reducing immunogenicity, the exploration of

novel analogs is crucial for the continued advancement of RNA-based medicines. Although

direct experimental data on N1-Aminopseudouridine is not yet available, its unique chemical

structure, particularly the introduction of a new hydrogen bond donor at the N1 position,

suggests that it could have distinct and potentially beneficial effects on RNA secondary

structure and function. Further research, employing the experimental methodologies outlined in
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this guide, is necessary to elucidate the properties of N1-amΨ and determine its viability as a

tool for developing next-generation RNA therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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